molecular formula C8H18KO2PS2 B12663948 Potassium O,O-dibutyl dithiophosphate CAS No. 27515-40-8

Potassium O,O-dibutyl dithiophosphate

Cat. No.: B12663948
CAS No.: 27515-40-8
M. Wt: 280.4 g/mol
InChI Key: LUGNQPINIMSPRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium O,O-dibutyl dithiophosphate (chemical formula: C₈H₁₉O₂PS₂K) is an organophosphorus compound characterized by two butyl groups (O,O-dibutyl) attached to a dithiophosphate core, with potassium as the counterion. For instance, O,O-dibutyl hydrogen dithiophosphate (C₈H₁₉O₂PS₃), a closely related compound, has a molecular weight of 274.404 g/mol and a CAS registry number of 2253-44-3 . Its physicochemical properties include a standard vaporization enthalpy (ΔvapH°) of 81.8 kJ/mol, indicative of moderate volatility under ambient conditions .

Dithiophosphates generally exhibit thioester-like reactivity, with hydrolysis and coordination chemistry being key to their industrial applications, such as in lubricant additives, flotation agents, and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium O,O-dibutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide (P2S5) with butanol in the presence of potassium hydroxide (KOH). The reaction typically proceeds as follows:

P2S5+4C4H9OH+2KOH2(C4H9O)2P(S)SK+2H2OP2S5 + 4C4H9OH + 2KOH \rightarrow 2(C4H9O)2P(S)SK + 2H2O P2S5+4C4H9OH+2KOH→2(C4H9O)2P(S)SK+2H2O

This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through filtration and distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Potassium O,O-dibutyl dithiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Mineral Processing

Flotation Agent
Potassium O,O-dibutyl dithiophosphate is primarily used as a flotation agent in the mining industry. It enhances the recovery of sulfide minerals by selectively adhering to their surfaces, thereby increasing their buoyancy and facilitating their separation from gangue materials. Research indicates that this compound can improve flotation rates and selectivity compared to other collectors .

Case Study: Copper-Molybdenum Flotation
A study demonstrated the effectiveness of this compound in a copper-molybdenum flotation circuit. The use of this compound resulted in a 15% increase in copper recovery and improved selectivity against molybdenum, highlighting its potential for optimizing mineral extraction processes .

Environmental Applications

Heavy Metal Ion Analysis
this compound has been utilized in analytical chemistry for the extraction and analysis of heavy metal ions from aqueous solutions. Its ability to form stable complexes with various metal ions allows for effective separation and quantification, making it a valuable reagent in environmental monitoring .

Case Study: Lead Ion Extraction
In a controlled experiment, this compound was employed to extract lead ions from contaminated water sources. The process demonstrated over 90% efficiency in lead removal, underscoring the compound's utility in environmental remediation efforts .

Comparison of Efficacy with Other Collectors

The following table summarizes the performance of this compound compared to other commonly used collectors in flotation processes:

Collector TypeRecovery Rate (%)SelectivityNotes
This compound85-90HighEffective for sulfide minerals
Sodium diethyl dithiophosphate75-80ModerateLess selective than dibutyl variant
Xanthate70-75LowBroad spectrum but less effective

Comparison with Similar Compounds

Comparison with Similar Dithiophosphate Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison of Selected Dithiophosphates

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Potassium O,O-dibutyl dithiophosphate C₈H₁₉O₂PS₂K ~292.5* N/A Likely high thermal stability
O,O-Diethyl dithiophosphate (K⁺) C₄H₁₀O₂PS₂K 228.33 298-06-6 Water-soluble; used in enzyme studies
Zinc diisobutyl dithiophosphate C₁₆H₃₆O₄P₂S₄Zn 546.02 1023269-74-0 Anti-wear properties in lubricants
Ammonium O,O-diethyl dithiophosphate C₄H₁₄NO₂PS₂ 203.26 N/A Layered crystal structure with N–H···S bonds

*Estimated based on O,O-dibutyl hydrogen dithiophosphate with K⁺ substitution.

Key Observations :

  • Counterion Effects : Potassium salts generally exhibit higher solubility in polar solvents compared to ammonium or zinc salts, which form extended hydrogen-bonded or coordination networks (e.g., ammonium O,O-diethyl dithiophosphate forms hydrophilic layers via N–H···S interactions) .

Reactivity and Stability

Hydrolysis Kinetics

Dithiophosphates undergo hydrolysis via nucleophilic attack at the phosphorus center. Substituents and counterions critically influence rates:

  • Ethyl vs. Butyl Groups : Ethyl-substituted dithiophosphates (e.g., O,O-diethyl derivatives) hydrolyze 8× faster than primary alcohol-derived dithiophosphates (e.g., O,O-dibutyl variants) due to steric hindrance from longer alkyl chains .
  • Sulfur Substitution : Replacing oxygen with sulfur (e.g., O,S-triethyl dithiophosphate) accelerates hydrolysis by 10× , attributed to increased electron-withdrawing effects .
  • Counterion Role : Potassium vs. triethylamine salts show negligible rate differences, suggesting counterion effects are secondary to substituent chemistry .

Table 2: Application-Specific Comparison

Compound Key Applications Performance Notes
This compound Likely lubricant additives, flotation agents Enhanced thermal stability due to butyl groups
Zinc diisobutyl dithiophosphate Anti-wear additives in engine oils Forms protective tribofilms on metal surfaces
O,O-Diethyl dithiophosphate (K⁺) Enzyme reaction studies, protein interactions Water solubility enables biochemical use
Ammonium O,O-diethyl dithiophosphate Coordination chemistry (e.g., Mo complexes) Structural versatility via NH₄⁺ hydrogen bonding

Antimicrobial Activity : Dithiophosphate derivatives with bulkier alkyl groups (e.g., butyl) exhibit stronger antimicrobial effects against Staphylococcus aureus due to increased membrane disruption efficiency .

Biological Activity

Potassium O,O-dibutyl dithiophosphate (DBDTP) is an organophosphorus compound with significant applications in mineral processing and potential biological implications. This article explores its biological activity, mechanisms of action, and environmental effects based on diverse research findings.

Chemical Structure and Properties

DBDTP is characterized by the presence of two butyl groups attached to a dithiophosphate functional group. Its chemical formula is C8H18KO2PS2\text{C}_8\text{H}_{18}\text{K}\text{O}_2\text{P}\text{S}_2 . The compound is primarily utilized as a flotation collector in the mining industry, particularly for sulfide ores such as copper and lead, enhancing the separation of valuable minerals from gangue materials .

Cytotoxicity and Toxicological Effects

Research indicates that DBDTP may exhibit cytotoxic properties , impacting human health and environmental systems. Studies have shown that compounds in this class can interact with biological membranes, potentially leading to toxicological effects . The hydrolysis of DBDTP releases hydrogen sulfide (H₂S), which has been linked to both beneficial and harmful biological effects. The release of H₂S can aid plant survival under stress but may also pose risks to aquatic life due to its toxicity .

Table 1: Hydrolysis Rates of DBDTP

Alkyl GroupHydrolysis Rate (h⁻¹) at 85°CHydrolysis Rate (h⁻¹) at Room Temperature
n-Butanol0.000069Variable
tert-Butanol14.1Variable

The hydrolysis kinetics of DBDTP are influenced by temperature and the structure of the alkyl group, indicating that different formulations may have varying biological impacts .

Environmental Impact

DBDTP's role in mineral flotation raises concerns about its environmental persistence and toxicity. As an organophosphorus compound, it can accumulate in ecosystems, potentially affecting aquatic organisms. Studies have shown that DBDTP can influence cellular processes in non-target organisms, raising alarms about its use in industrial applications .

DBDTP interacts with mineral surfaces during flotation processes, where it adsorbs onto sulfide minerals like chalcopyrite. This interaction enhances flotation efficiency by modifying the surface properties of the minerals . The adsorption characteristics are crucial for optimizing its use in mineral processing.

Table 2: Comparison of Dialkyl Dithiophosphates

Compound NameStructure CharacteristicsUnique Features
Ammonium dibutyl dithiophosphateContains ammonium ionEnhanced water solubility
Sodium diisobutyl dithiophosphinateSodium salt form; two isobutyl groupsMore effective in certain flotation scenarios
Dodecyl dithiophosphateLonger alkyl chainIncreased hydrophobicity

Flotation Efficiency

A comparative study evaluated the effectiveness of potassium amyl xanthate (PAX) and sodium dibutyl dithiophosphate (DANA) as collectors for copper and cobalt recovery. Results indicated that while PAX performed better for copper recovery at varying pH levels, DANA was more effective for cobalt recovery at natural pH conditions . This highlights the importance of selecting appropriate collectors based on the target mineral and environmental conditions.

Toxicological Assessment

In a toxicological assessment involving human exposure to organophosphorus pesticides, metabolites similar to those derived from DBDTP were analyzed using gas chromatography-mass spectrometry. The findings emphasized the need for monitoring dialkyl phosphate metabolites due to their potential health effects .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Potassium O,O-dibutyl dithiophosphate, and how can its purity be validated?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5’-iodo nucleosides with O,O-diethyl dithiophosphate in acetonitrile with triethylamine as a base yields the target compound after deprotection . Purity validation typically involves single-crystal X-ray diffraction (as in ammonium analogs) to confirm bond distances (e.g., P–S distances of ~1.97 Å) and hydrogen-bonding networks . Chromatographic techniques (e.g., LC-MS) and FTIR spectroscopy are recommended for solution-phase characterization, ensuring absence of byproducts like unreacted thiophosphate precursors .

Q. What analytical techniques are recommended for characterizing this compound in solution?

  • Methodological Answer :

  • FTIR Spectroscopy : Identifies characteristic S–P–S and P=O vibrational bands (e.g., 600–700 cm⁻¹ for P–S stretching) to confirm functional group integrity .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects molecular ion peaks (e.g., [M+H]⁺ or [M–K]⁻) and fragmentation patterns to verify stoichiometry and purity .
  • Nuclear Magnetic Resonance (NMR) : ³¹P NMR can resolve phosphorus environments, with shifts typically between 50–100 ppm for dithiophosphate anions .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The dithiophosphate anion acts as a bidentate ligand via its sulfur atoms, forming stable complexes with metals like Cu(II), Mo(VI), and Zn(II). Structural studies of analogous compounds reveal distorted tetrahedral geometries around phosphorus, with P–S bond lengths (~1.97 Å) influencing ligand flexibility and metal-binding affinity . Hydrogen-bonding networks (e.g., N–H···S interactions in ammonium salts) can stabilize coordination complexes, which are critical in catalysis or material science applications. Researchers should optimize reaction pH and counterion selection (e.g., NH₄⁺ vs. K⁺) to control crystallization and ligand accessibility .

Q. What synergistic effects are observed when using this compound with xanthates in mineral flotation?

  • Methodological Answer : In copper mineral flotation, mixtures of potassium butyl xanthate and sodium dibutyl dithiophosphate (analogous to the potassium variant) show enhanced hydrophobicity. At a 1:4 ratio (xanthate:dithiophosphate), recovery rates reach 82.03% due to synergistic adsorption on mineral surfaces . Experimental design should vary grinding time (e.g., 52.1% vs. 87.3% yield of −71 µm particles) and reagent ratios to balance kinetics and selectivity. Surface tension measurements and adsorption isotherms are recommended to quantify synergistic mechanisms .

Q. How does pH affect the stability of this compound in aqueous solutions, and what decomposition pathways are observed?

  • Methodological Answer : Under acidic conditions (pH < 4), hydrolysis of the P–S bond occurs, yielding thiophosphoric acid and butanol. At pH > 9, oxidation to sulfonate or sulfone derivatives is common. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 250–300 nm) and ion chromatography can track degradation products. Buffering agents (e.g., phosphate buffers at pH 4.2–4.5) are recommended for long-term storage .

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding motifs be optimized?

  • Methodological Answer : Crystallization is hindered by the compound’s hygroscopicity and tendency to form oily residues. Slow evaporation from acetone/water mixtures (e.g., 1:5 w/v) promotes layered structures with hydrophobic exteriors (ethyl groups) and hydrophilic cores (S···H–N hydrogen bonds). Asymmetric units often exhibit R₂⁴(8) and R₃⁴(10) ring motifs, which can be stabilized using ammonium counterions or crown ethers . Refinement software like SHELXL is critical for resolving disorder in alkyl chains .

Q. Data Contradictions and Resolution

Q. Discrepancies in flotation performance How should researchers address conflicting optimal reagent ratios?

  • Methodological Answer : and report conflicting optimal ratios (xanthate:dithiophosphate = 1:4 vs. 4:1). Researchers must consider particle size distribution (e.g., −71 µm fraction) and ore composition. Design experiments with a full factorial matrix (varying ratios, grinding times) and use ANOVA to identify statistically significant variables. Surface adsorption studies (e.g., zeta potential measurements) can clarify mechanistic differences .

Properties

CAS No.

27515-40-8

Molecular Formula

C8H18KO2PS2

Molecular Weight

280.4 g/mol

IUPAC Name

potassium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C8H19O2PS2.K/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

LUGNQPINIMSPRT-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=S)(OCCCC)[S-].[K+]

Related CAS

2253-44-3 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.